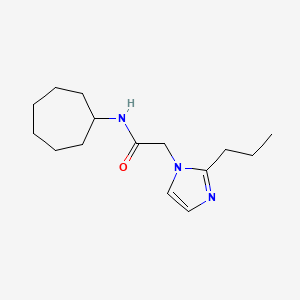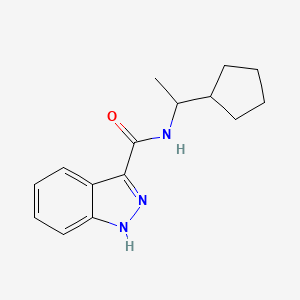![molecular formula C11H17N3O4S B7578325 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid, also known as PIPES, is a zwitterionic buffer commonly used in biochemical and physiological experiments. It is a white crystalline powder that is soluble in water and has a pH range of 6.1-7.5. PIPES has gained popularity in scientific research due to its unique chemical properties that make it an ideal buffer for a wide range of applications.
Mécanisme D'action
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid works as a buffer by maintaining a stable pH in solution. It is a zwitterionic buffer, which means it has both a positive and negative charge at neutral pH. This allows it to maintain a stable pH over a wide range of temperatures and ionic strengths. 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid is also known to have a low UV absorbance, which makes it ideal for use in UV-sensitive experiments.
Biochemical and Physiological Effects:
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid has been shown to have minimal effects on biochemical and physiological processes. It is not known to interfere with enzyme activity or protein structure. 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid has also been shown to have minimal toxicity in cell culture studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid is its ability to maintain a stable pH over a wide range of temperatures and ionic strengths. It also has a low UV absorbance, which makes it ideal for use in UV-sensitive experiments. However, 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid has a relatively narrow pH range compared to other buffers, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid in scientific research. One area of interest is the development of new 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid derivatives with enhanced properties. Another area of interest is the use of 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid in the development of new drug delivery systems. 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid has also been proposed as a potential buffer for use in microfluidic devices. Overall, 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid is a versatile buffer with a wide range of applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid involves the reaction of 2-piperidone with imidazole-5-sulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with 3-chloropropanoic acid to yield 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid. The synthesis method is relatively simple and yields high purity 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid.
Applications De Recherche Scientifique
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid is widely used in scientific research as a buffer for a variety of applications. It is commonly used in the preparation of biological samples for electrophoresis, protein purification, and enzyme assays. 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid is also used as a buffer in cell culture media and in the preparation of liposomes.
Propriétés
IUPAC Name |
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c15-11(16)5-4-9-3-1-2-6-14(9)19(17,18)10-7-12-8-13-10/h7-9H,1-6H2,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFGRTFMARYNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)S(=O)(=O)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)
![2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)


![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)
![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)



![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)